N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives
Preparation Methods
The synthesis of N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-chlorobenzonitrile with sodium azide to form the tetrazole ring, followed by the introduction of the phenyl and carboxamide groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives such as:
2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: This compound has similar structural features but differs in its biological activity and applications.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Chalcone derivatives: Known for their antimicrobial and antifungal properties, chalcones share some similarities in their chemical reactivity with tetrazole derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-8-4-5-9-12(11)16-14(21)13-17-19-20(18-13)10-6-2-1-3-7-10/h1-9H,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKUVUOSXTNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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